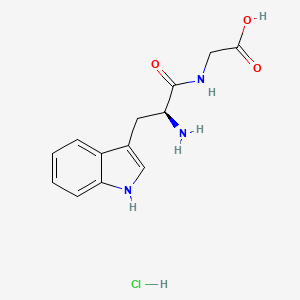![molecular formula C9H14O2 B13737767 9-Oxabicyclo[3.3.2]decan-10-one CAS No. 16721-12-3](/img/structure/B13737767.png)
9-Oxabicyclo[3.3.2]decan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxabicyclo[332]decan-10-one is a bicyclic organic compound with the molecular formula C9H14O2 It is characterized by a unique structure that includes an oxygen atom within the bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxabicyclo[3.3.2]decan-10-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclooctene with an oxidizing agent to introduce the oxygen atom into the bicyclic structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. These methods are designed to be efficient and cost-effective, allowing for the production of significant quantities of the compound for various applications .
化学反応の分析
Types of Reactions
9-Oxabicyclo[3.3.2]decan-10-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure and alter its properties.
Substitution: Various substitution reactions can occur, where different atoms or groups replace the existing ones in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated bicyclic structures .
科学的研究の応用
9-Oxabicyclo[3.3.2]decan-10-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 9-Oxabicyclo[3.3.2]decan-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
9-Azabicyclo[3.3.2]decan-10-one: This compound is similar in structure but contains a nitrogen atom instead of an oxygen atom.
10-Oxabicyclo[5.2.1]decane: Another bicyclic compound with a different ring size and structure.
Uniqueness
9-Oxabicyclo[3.3.2]decan-10-one is unique due to its specific bicyclic structure and the presence of an oxygen atom within the ring.
特性
CAS番号 |
16721-12-3 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
9-oxabicyclo[3.3.2]decan-10-one |
InChI |
InChI=1S/C9H14O2/c10-9-7-3-1-5-8(11-9)6-2-4-7/h7-8H,1-6H2 |
InChIキー |
JPGKXKBTHUSBOS-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCCC(C1)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]-4-ethoxyphenyl]-](/img/structure/B13737689.png)




![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)




![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)


